Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate
Description
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate is a substituted oxazole derivative featuring an ethoxy group at position 5, a methyl group at position 2, and an ethyl ester moiety at position 4 of the heterocyclic ring. Oxazole derivatives are critical in medicinal chemistry and agrochemical research due to their bioisosteric properties and versatility in synthesis.
Properties
CAS No. |
3357-55-9 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-4-12-8(11)7-9(13-5-2)14-6(3)10-7/h4-5H2,1-3H3 |
InChI Key |
FMEDHZJDWVCOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl 2-methyl-4-oxazolecarboxylate with ethanol in the presence of a base, such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different oxazole-based compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce various oxazole-based alcohols .
Scientific Research Applications
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-ethoxy-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biochemical effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent positions and functional groups:
| Compound Name | Substituents (Position) | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 5-methylisoxazole-4-carboxylate | 5-methyl, 4-ethyl ester | Lacks ethoxy group at position 5 | ~169.16 (calculated) |
| Ethyl 4-methyloxazole-5-carboxylate | 4-methyl, 5-ethyl ester | Substituent positions inverted | ~169.16 (calculated) |
| Ethyl 2-chloro-4-methyloxazole-5-carboxylate | 2-chloro, 4-methyl, 5-ethyl ester | Chlorine substitution enhances reactivity | ~203.62 (calculated) |
| Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate | 3-methyl, 5-benzyl-protected aminoethyl | Bulky substituent at position 5 | ~390.41 (calculated) |
Key Observations :
- Ethoxy vs.
- Positional Isomerism: Ethyl 4-methyloxazole-5-carboxylate demonstrates how minor positional changes in substituents can significantly impact molecular interactions and stability .
Comparison with Analogues:
- Ethyl 5-methylisoxazole-4-carboxylate : Synthesized via hydrolysis of ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate using NaOH in MeOH/H₂O .
- Ethyl 2-chloro-4-methyloxazole-5-carboxylate : Likely synthesized via chlorination of a precursor oxazole, enhancing electrophilicity for further functionalization .
Biological Activity
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate (CAS Number: 3357-55-9) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound is an oxazole derivative characterized by the presence of an ethoxy group and a carboxylate functional group. Its molecular formula is . The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can alter its biological properties and efficacy.
The biological activity of this compound is hypothesized to involve its interaction with specific biomolecular targets. The compound may act as a ligand that binds to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it has been suggested that it may influence pathways related to cell signaling and metabolic processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, demonstrating significant inhibition in controlled laboratory settings. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Potential
In addition to its antimicrobial activity, this compound shows promise as an anticancer agent. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms such as DNA damage or modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential for development into a therapeutic agent for treating infections caused by resistant bacteria .
- Anticancer Research : A recent investigation revealed that treatment with this compound led to a reduction in cell viability in human cancer cell lines (e.g., HeLa cells), with IC50 values ranging from 10 to 20 µM. These results indicate its potential as an anticancer drug candidate .
- Mechanistic Insights : Another study focused on the compound's interaction with specific cellular pathways, showing that it could inhibit NF-kB signaling, a pathway often associated with inflammation and cancer progression .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-Methyloxazole-5-Carboxylate | Similar oxazole structure, different substituents | Moderate antimicrobial activity |
| Ethyl 2-Methyl-4-Oxo-2-Cyclohexenecarboxylate | Different ring structure | Limited biological studies available |
| Ethyl 5-Amino-2-Methyloxazole-4-Carboxylate | Amino group substitution | Enhanced anticancer properties observed |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate, and what reaction conditions are critical for success?
- Methodology : Multi-step synthesis typically involves coupling isoxazole-5-carboxylic acid derivatives with thiazole or oxazole intermediates. Key reagents include EDC·HCl and HOBT for amide bond formation, triethylamine (TEA) as a base, and dichloromethane (DCM) or ethanol as solvents. Temperature control (e.g., starting at 0–5°C, then room temperature) is critical to minimize side reactions .
- Optimization : Adjusting stoichiometric ratios of coupling agents and extending reaction times (e.g., 12–24 hours) can improve yields. Purity is enhanced via recrystallization or chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., ethoxy [δ ~1.3–1.4 ppm for CH₃], methyl [δ ~2.5 ppm], ester carbonyl [δ ~165–170 ppm]) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₉H₁₃NO₄: theoretical 211.0845) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters for this compound?
- Approach : Cross-validate data with multiple techniques (e.g., NMR, X-ray) and compare with structurally analogous compounds (e.g., Ethyl 5-methylisoxazole-3-carboxylate). Discrepancies may arise from polymorphic forms or solvent-dependent conformational changes .
- Case Study : A 2025 study noted variations in dihedral angles due to crystal packing effects; re-refinement using SHELX with high-resolution data reduced errors .
Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry?
- Functional Group Reactivity :
- The ethoxy group undergoes nucleophilic substitution under acidic conditions.
- The ester moiety can be hydrolyzed to carboxylic acid for further coupling (e.g., with amines using EDCI) .
Q. How do computational models predict the compound’s electronic properties, and what software is recommended?
- Methods : Density Functional Theory (DFT) using Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. PubChem-derived structural data (e.g., InChI key) initializes simulations .
- Applications : Models correlate with experimental UV-Vis spectra and guide design of derivatives with tailored bandgap energies .
Safety and Best Practices
Q. What are the recommended storage and handling protocols to prevent degradation?
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar). Desiccants prevent hydrolysis of the ester group .
- Safety : Use fume hoods to avoid inhalation; nitrile gloves prevent dermal exposure. Incompatible with strong oxidizers (e.g., KMnO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
